5,8-Difluoroquinoline-6-carboxylic acid
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Overview
Description
5,8-Difluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5,8-Difluoroquinoline-6-carboxylic acid involves several steps, including cyclization, cycloaddition reactions, and direct fluorination. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
5,8-Difluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Scientific Research Applications
5,8-Difluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication . This inhibition prevents the bacteria from reproducing, leading to their eventual death .
Comparison with Similar Compounds
5,8-Difluoroquinoline-6-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct properties compared to other fluorinated quinolines. Similar compounds include:
7,8-Difluoroquinoline-3-carboxylic acid: Another fluorinated quinoline with different substitution patterns.
5,7-Difluoroquinoline-6-carboxylic acid: A closely related compound with fluorine atoms at different positions.
These compounds share similar applications but differ in their chemical reactivity and biological activity due to the variations in their fluorination patterns .
Properties
Molecular Formula |
C10H5F2NO2 |
---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5,8-difluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4H,(H,14,15) |
InChI Key |
BEBRGGIXCIIDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)F)C(=O)O)F |
Origin of Product |
United States |
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